

CAS number and molecular structure of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

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Compound of Interest

Compound Name: Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

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A Technical Guide to Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate**, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and this derivative serves as a versatile building block for the synthesis of more complex, biologically active molecules.[\[1\]](#)[\[2\]](#)

Chemical Identity and Properties

Methyl 5-Hydroxy-1H-Indole-3-Carboxylate is an organic compound featuring an indole core substituted with a hydroxyl group at the 5-position and a methyl carboxylate group at the 3-position.

Molecular Structure:

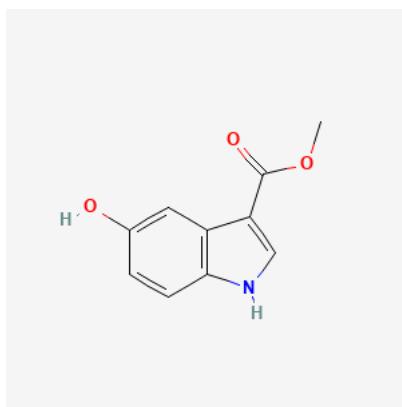


Image Source: PubChem CID 14144546.[3]

Table 1: Chemical Identifiers and Descriptors[3][4]

Identifier	Value
CAS Number	112332-96-4
Molecular Formula	C ₁₀ H ₉ NO ₃
IUPAC Name	methyl 5-hydroxy-1H-indole-3-carboxylate
SMILES	COC(=O)C1=CNC2=C1C=C(C=C2)O
InChIKey	LRAADKIIUEFKEG-UHFFFAOYSA-N

Table 2: Physicochemical Properties[3]

Property	Value
Molecular Weight	191.18 g/mol
Monoisotopic Mass	191.058243149 Da
XLogP3-AA (Predicted)	2.2
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Polar Surface Area	62.3 Å ²

Synthesis and Experimental Protocols

The synthesis of substituted indoles can be achieved through various established methods. While a specific, detailed protocol for the direct synthesis of **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate** is not readily available in the provided search results, a general approach can be inferred from standard indole synthesis methodologies, such as the Fischer or Nenitzescu indole synthesis, followed by esterification.^{[5][6]} A plausible synthetic route is the Nenitzescu reaction, which is well-suited for producing 5-hydroxyindole derivatives.^[5]

General Experimental Protocol: Nenitzescu Indole Synthesis

This protocol outlines the synthesis of a 5-hydroxyindole core, which is the precursor to the target molecule.

Objective: To synthesize a 5-hydroxy-2-methyl-1H-indole-3-carboxylate derivative, a close analog of the target compound.^[5]

Materials:

- p-Benzoquinone
- Ethyl 3-aminocrotonate (or similar enamine)
- Solvent (e.g., Acetic Acid, Dichloromethane, or Ethanol)
- Acid or base catalyst (as required by the specific reaction variant)

Procedure:

- Dissolve p-benzoquinone in the chosen solvent in a round-bottom flask.
- Slowly add the enamine (e.g., ethyl 3-aminocrotonate) to the solution at room temperature with stirring.
- The reaction mixture is then typically stirred for several hours at room temperature or heated to reflux to drive the reaction to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC).^[6]

- Upon completion, the solvent is removed under reduced pressure.
- The resulting crude product is purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to yield the 5-hydroxyindole-3-carboxylate ester.[5][6]

General Experimental Protocol: Fischer Esterification

If starting from the corresponding carboxylic acid (5-Hydroxy-1H-Indole-3-Carboxylic Acid), a standard Fischer esterification can be performed.

Objective: To convert the indole-3-carboxylic acid to its methyl ester.[6]

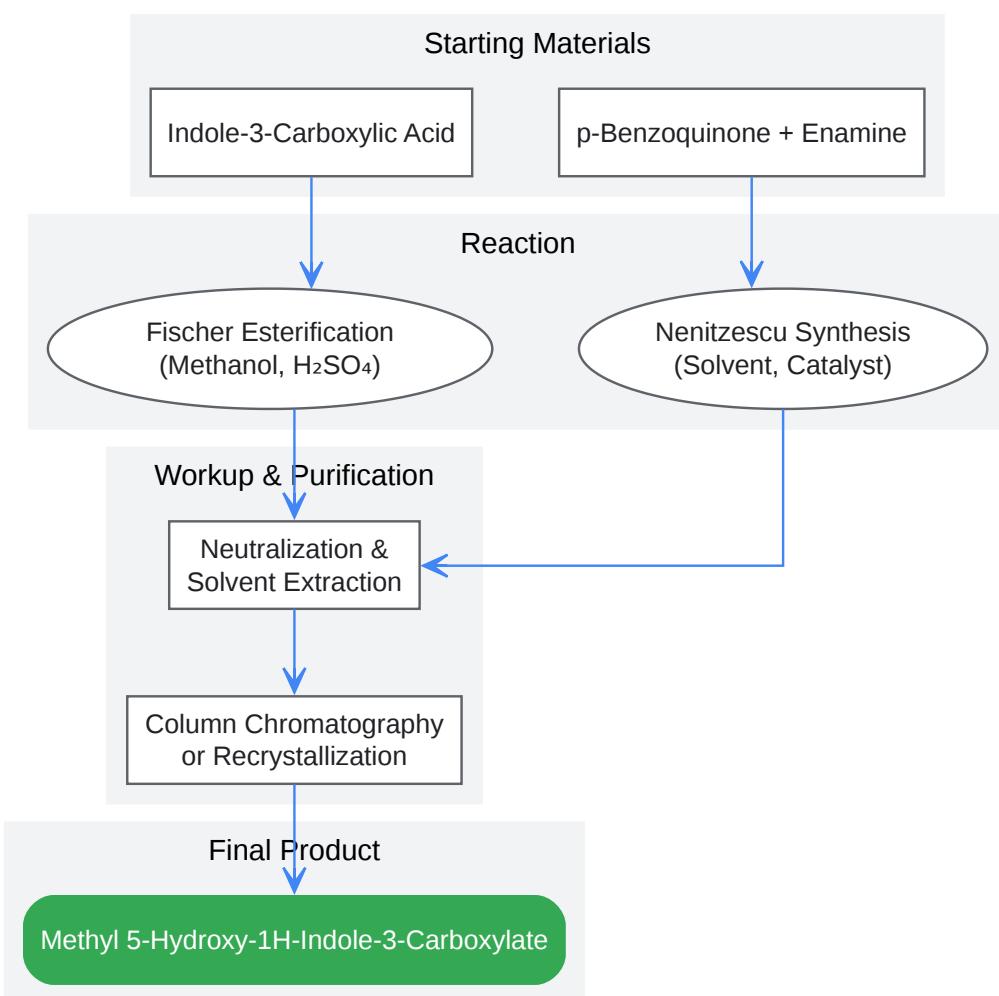
Materials:

- 5-Hydroxy-1H-Indole-3-Carboxylic Acid
- Methanol (large excess, acts as solvent and reagent)
- Strong acid catalyst (e.g., concentrated H_2SO_4)

Procedure:

- Suspend the indole-3-carboxylic acid in a large excess of methanol.
- Add a catalytic amount of concentrated sulfuric acid to the suspension.
- Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.[6]
- After cooling, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.
- Purify the product by recrystallization or column chromatography.[6]

General Synthesis Workflow for Methyl Indole Esters

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A generalized workflow for indole ester synthesis.

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the structural confirmation of **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate**. While a complete, published spectrum for this specific molecule was

not found in the search results, the expected spectral features can be predicted based on data from closely related analogs like methyl indole-3-carboxylate.[7][8]

Table 3: Predicted ^1H NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Assignment
~11.5	br s	N-H
~9.0	s	O-H
~7.8	d	H-2
~7.3	d	H-4
~7.2	d	H-7
~6.7	dd	H-6
~3.8	s	-OCH ₃

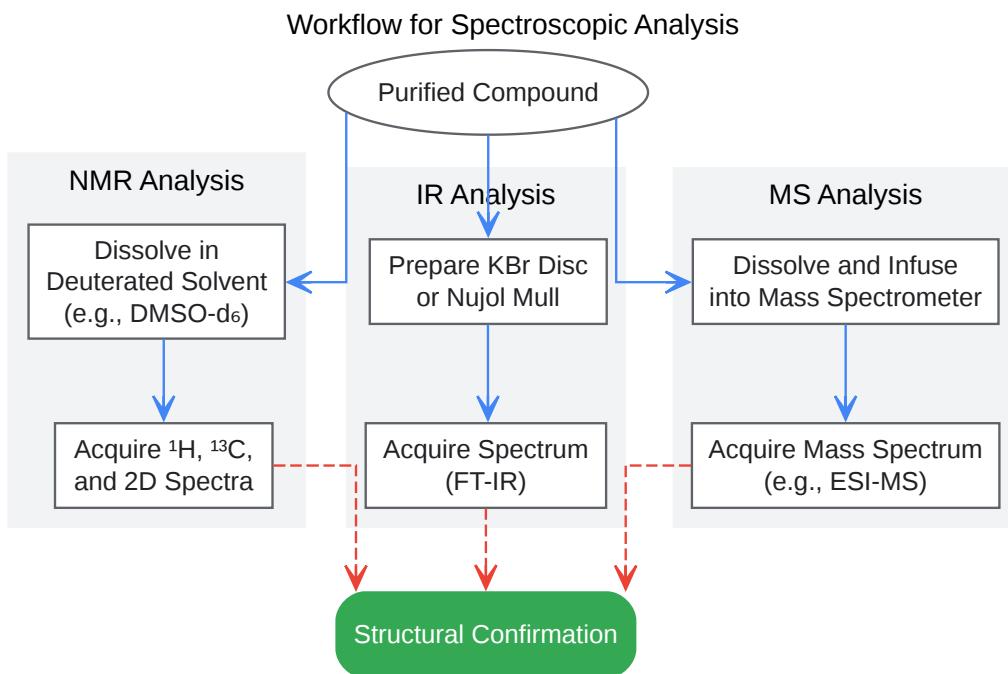
Table 4: Predicted ^{13}C NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ) ppm (Predicted)	Carbon Assignment
~165	C=O
~150	C-5
~131	C-7a
~130	C-2
~127	C-3a
~113	C-7
~112	C-6
~105	C-4
~103	C-3
~51	-OCH ₃

Table 5: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Bond Vibration
~3400	Strong, Broad	O-H Stretch
~3300	Strong, Broad	N-H Stretch
~1680	Strong	C=O Stretch (Ester)
~1600, 1480	Medium	C=C Stretch (Aromatic)
~1250	Strong	C-O Stretch (Ester)

General Protocol: Spectroscopic Sample Preparation and Analysis



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A typical workflow for structural elucidation.

Applications in Drug Development

The indole nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates.[2] Indole-3-carboxylate derivatives, in particular, serve as crucial intermediates for synthesizing compounds targeting a wide range of diseases.[1][9]

- **Anticancer Agents:** The 5-hydroxyindole scaffold is a key component of various compounds designed as potential anti-breast cancer agents.[10] Modifications at the N-1 and C-2 positions of the indole ring can lead to potent cytotoxic effects.
- **Antiviral and Kinase Inhibitors:** The functional handles on **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate** (the hydroxyl and ester groups) allow for further chemical elaboration to produce complex molecules, including kinase inhibitors and antiviral agents.[1] The core

structure is amenable to reactions like N-alkylation and palladium-catalyzed cross-coupling to build molecular diversity.[9]

Safety and Handling

According to GHS information, **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate** is classified as a warning-level hazard.[3]

Table 6: GHS Hazard Information[3][4]

Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[3]

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